Cas no 1036397-10-0 (tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate)

Technical Introduction: tert-Butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate is a specialized organic compound featuring a tert-butyl carbamate group linked to a 4-iodoimidazole moiety via an ethyl spacer. The iodine substitution at the 4-position of the imidazole ring enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) protecting group offers stability under basic conditions while remaining cleavable under acidic conditions, making it suitable for multi-step synthetic applications. This compound is particularly valuable in medicinal chemistry and materials science for constructing tailored imidazole derivatives with precise functionalization. Its well-defined reactivity and protective group strategy ensure consistent performance in synthetic workflows.
tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate structure
1036397-10-0 structure
Product name:tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate
CAS No:1036397-10-0
MF:C10H16IN3O2
MW:337.15741443634
CID:2150158
PubChem ID:59278896

tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • [2-(4-iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester
    • IKYNRNBOYRBPDV-UHFFFAOYSA-N
    • [2-(4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
    • [2-(4-iodo-imidazol-1-yl)-ethyl]carbamic acid tert-butyl ester
    • 1,1-dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
    • tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate
    • Inchi: 1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-6-8(11)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,15)
    • InChI Key: IKYNRNBOYRBPDV-UHFFFAOYSA-N
    • SMILES: IC1=CN(C=N1)CCNC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 243
  • Topological Polar Surface Area: 56.2

tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11985885-10.0g
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
10g
$5221.0 2023-05-24
Enamine
EN300-11985885-2.5g
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
2.5g
$2379.0 2023-05-24
Enamine
EN300-11985885-5.0g
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
5g
$3520.0 2023-05-24
Enamine
EN300-11985885-0.1g
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
0.1g
$1068.0 2023-05-24
Enamine
EN300-11985885-5000mg
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
5000mg
$2028.0 2023-10-03
Enamine
EN300-11985885-50mg
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
50mg
$587.0 2023-10-03
Enamine
EN300-11985885-2500mg
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
2500mg
$1370.0 2023-10-03
Enamine
EN300-11985885-100mg
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
100mg
$615.0 2023-10-03
Enamine
EN300-11985885-0.25g
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
0.25g
$1117.0 2023-05-24
Enamine
EN300-11985885-1.0g
tert-butyl N-[2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate
1036397-10-0
1g
$1214.0 2023-05-24

Additional information on tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate

tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate, identified by the CAS number 1036397-10-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of imidazole derivatives, which have garnered substantial attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is further connected to an imidazole ring substituted with an iodine atom. This unique combination of functional groups endows the molecule with distinctive chemical and biological properties.

Recent studies have highlighted the potential of tert-butyl N-2-(4-iodo-1H-imidazol-1-y)ethylcarbamate in drug discovery. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable structural motif in medicinal chemistry. The presence of the iodine substituent further enhances the electronic properties of the imidazole ring, potentially increasing its bioavailability and pharmacokinetic profile. Researchers have explored the use of this compound as a lead molecule for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of tert-butyl N-2-(4-iodo-1H-imidazol-1-yl)ethylcarbamate involves a multi-step process that typically begins with the preparation of the imidazole derivative. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the introduction of the iodine substituent onto the imidazole ring with high selectivity and yield.

In terms of chemical properties, tert-butyl N-2-(4-iodo strong>-< strong > 1H strong > -imidazol - 1 - yl ) ethyl carbamate exhibits good thermal stability and moderate solubility in organic solvents. These characteristics make it suitable for various chemical transformations, including nucleophilic substitutions and condensation reactions. Moreover, the tert-butyl group provides steric protection to the carbamate moiety during these reactions, ensuring selective reactivity at desired positions.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated that it possesses potent anti-inflammatory and antioxidant properties, which could be harnessed for developing treatments against chronic inflammatory diseases such as arthritis and cardiovascular disorders. Additionally, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis suggests its potential as an anticancer agent.

In conclusion, < strong > tert - butyl N - 2 - ( 4 - iodo - 1 H - imidazol - 1 - yl ) ethyl carbamate strong > represents a promising molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological research, positions it as a valuable tool for advancing drug discovery and materials science. Further investigations into its mechanistic insights and large-scale synthesis will undoubtedly unlock new opportunities for its utilization in real-world applications.

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